6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione
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Overview
Description
6-(9H-Fluoren-3-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a complex organic compound that features a unique structure combining fluorenyl and dibenzoazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9H-Fluoren-3-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione typically involves multi-step organic reactions. One common method includes the cycloaddition of terminal alkynes to fluorenylmethyl azepine carboxylates in the presence of a catalytic system such as Co(acac)2(dppe)/Zn/ZnI2 . This reaction yields fluorenylmethyl azabicyclo derivatives, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(9H-Fluoren-3-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.
Scientific Research Applications
6-(9H-Fluoren-3-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-(9H-Fluoren-3-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in disease pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Fluorenylmethyl azepine carboxylates
- Fluorenone derivatives
- Azabicyclo compounds
Uniqueness
6-(9H-Fluoren-3-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is unique due to its combined fluorenyl and dibenzoazepine structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
27022-07-7 |
---|---|
Molecular Formula |
C27H17NO2 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
6-(9H-fluoren-3-yl)benzo[d][2]benzazepine-5,7-dione |
InChI |
InChI=1S/C27H17NO2/c29-26-23-11-5-3-9-21(23)22-10-4-6-12-24(22)27(30)28(26)19-14-13-18-15-17-7-1-2-8-20(17)25(18)16-19/h1-14,16H,15H2 |
InChI Key |
XTPFNUMVJGNERO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)N3C(=O)C4=CC=CC=C4C5=CC=CC=C5C3=O)C6=CC=CC=C61 |
Origin of Product |
United States |
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